molecular formula C8H6BrFN2 B13683083 4-Bromo-7-fluoro-5-methyl-1H-indazole

4-Bromo-7-fluoro-5-methyl-1H-indazole

Cat. No.: B13683083
M. Wt: 229.05 g/mol
InChI Key: GHVODBHFHLFVOT-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-5-methyl-1H-indazole (CAS 2241721-64-0) is a high-purity halogenated indazole derivative offered for research and development applications. With a molecular formula of C8H6BrFN2 and a molecular weight of 229.05, this compound serves as a versatile and critical synthetic intermediate in medicinal chemistry . The indazole scaffold is recognized for its wide spectrum of biological activities, and the strategic introduction of bromo and fluoro substituents enhances its potential as a building block for the discovery of novel therapeutic agents . Patents and scientific literature highlight that indazole derivatives similar to this compound have demonstrated significant promise in various research areas, particularly in the development of potent protein kinase inhibitors for oncology and as key components in other biologically active molecules . The presence of bromine at the 4-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling rapid diversification of the core structure. Simultaneously, the fluorine atom can influence the molecule's lipophilicity and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery programs . This product is intended for use in organic synthesis, pharmaceutical R&D, and as a standard in analytical testing. It is supplied with associated analytical data and must be handled by qualified professionals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Storage: Sealed in dry, room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

4-bromo-7-fluoro-5-methyl-1H-indazole

InChI

InChI=1S/C8H6BrFN2/c1-4-2-6(10)8-5(7(4)9)3-11-12-8/h2-3H,1H3,(H,11,12)

InChI Key

GHVODBHFHLFVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Br)C=NN2)F

Origin of Product

United States

N H Derivatization:the N1 Position of the Indazole Ring is a Common Site for Modification. the Acidic Proton Can Be Readily Substituted with a Wide Range of Groups to Alter Solubility, Cell Permeability, and Target Engagement.

Alkylation: Introduction of small alkyl or functionalized alkyl chains (e.g., using iodomethane (B122720) or other alkyl halides) can probe for specific hydrophobic interactions and modulate the molecule's pharmacokinetic profile. wikipedia.org

Arylation/Heteroarylation: Palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution can attach various (hetero)aryl rings. This strategy is often used to introduce groups that can form π-π stacking interactions or additional hydrogen bonds.

C Br Derivatization:the Bromine Atom at the C4 Position is a Synthetic Handle Ripe for Modification, Primarily Through Transition Metal Catalyzed Cross Coupling Reactions.

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups, allowing for extensive exploration of the steric and electronic requirements of the binding pocket in this region.

Sonogashira Coupling: The introduction of alkyne moieties provides a linear extension from the core, which can be used to reach distant regions of a binding site or to serve as a precursor for further chemical transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing amine functionalities that can act as hydrogen bond donors or acceptors and serve as a point for further derivatization.

Derivatization at Other Positions:while the N1 and C4 Positions Are Primary Targets, Other Positions Can Also Be Modified. for Instance, if Synthetic Routes Allow, the Methyl Group at C5 Could Be Replaced with Other Alkyl Groups to Probe the Size Limits of a Hydrophobic Pocket. Similarly, While Fluorine at C7 is Generally Unreactive Towards Substitution, Modifications at This Position Could Be Achieved Through a Multi Step Synthesis Starting from a Different Precursor.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Indazole Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For indazole-based systems, QSAR studies have been instrumental in understanding the key physicochemical properties that govern their activity and in guiding the design of more potent analogues. distantreader.orgaboutscience.eu

A typical QSAR study on a series of indazole analogues involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values).

Key Molecular Descriptors: The descriptors used in QSAR models for indazole systems often fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include atomic charges, dipole moment, and Hammett constants of the substituents. For 4-Bromo-7-fluoro-5-methyl-1H-indazole analogues, these descriptors would capture the electron-withdrawing effects of the halogens and the donating effect of the methyl group.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters are common examples. These would be crucial for modeling the impact of the bulky bromine atom at C4 or larger groups introduced during derivatization.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity. It quantifies how a molecule distributes between an aqueous and an organic phase, which is critical for membrane permeability and hydrophobic interactions with a target.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

QSAR Model Development: Once descriptors are calculated, a training set of indazole analogues with known activities is used to generate a model using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). A hypothetical MLR equation might look like:

log(1/IC₅₀) = c₁(logP) - c₂(Steric_Parameter) + c₃*(Electronic_Parameter) + constant

This equation implies that activity increases with hydrophobicity and a favorable electronic parameter but decreases with steric bulk.

Model Validation and Application: A robust QSAR model must be rigorously validated to ensure its predictive power. mdpi.com This is typically done using an external test set of compounds that were not used in model generation. mdpi.com A validated model can then be used to predict the activity of novel, un-synthesized indazole derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and avoid less active ones. For example, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) generate 3D contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing intuitive guidance for new designs. nih.gov

Advanced Spectroscopic and Computational Elucidation of 4 Bromo 7 Fluoro 5 Methyl 1h Indazole

Computational Chemistry Approaches to Molecular Structure, Properties, and Reactivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov The foundational step in any computational analysis is geometry optimization, where DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are used to find the molecule's most stable three-dimensional conformation (its lowest energy state). dergipark.org.trsemanticscholar.org

This process yields crucial data on bond lengths, bond angles, and dihedral angles. For 4-Bromo-7-fluoro-5-methyl-1H-indazole, these parameters would reveal the planarity of the indazole ring system and any minor distortions caused by the steric and electronic effects of the bromo, fluoro, and methyl substituents.

Table 1: Predicted Geometrical Parameters for a Substituted Indazole Ring (Illustrative) (Note: This table is illustrative, showing typical parameters that would be calculated for this compound.)

ParameterBond/AnglePredicted Value
Bond LengthC4-Br~1.89 Å
Bond LengthC7-F~1.35 Å
Bond LengthC5-C(CH₃)~1.51 Å
Bond LengthN1-N2~1.36 Å
Bond AngleC3-C4-Br~120°
Bond AngleC6-C7-F~119°
Dihedral AngleC4-C5-C6-C7~0° (indicating planarity)

These optimized coordinates are fundamental for all subsequent calculations, including the analysis of the molecule's electronic structure, which describes the distribution and energy of its electrons.

Ab initio (Latin for "from the beginning") methods are another class of quantum-chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without empirical data. Methods like Møller–Plesset perturbation theory (e.g., MP2) are generally more computationally intensive but can offer higher accuracy for certain properties compared to DFT. rsc.org

In a comprehensive study, both DFT and ab initio methods might be used to cross-validate the results for the geometry and electronic properties of this compound. For instance, a study on 3-methyl-4,5,6,7-tetrafluoro-1H-indazole utilized the MP2(fc)/6-311G** level of theory to refine its molecular structure, demonstrating the utility of these high-level methods for fluorinated indazoles. rsc.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more polarizable and reactive. dergipark.org.trirjweb.com For this compound, the HOMO is expected to be distributed primarily over the fused ring system, while the LUMO distribution would be influenced by the electron-withdrawing halogen substituents.

Table 2: Calculated Quantum Chemical Descriptors (Illustrative) (Note: This table illustrates the type of data generated from a HOMO-LUMO analysis.)

ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Tendency to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Measure of chemical reactivity
Electrophilicity Index (ω)χ² / (2η)Global electrophilic nature

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular wave function into one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.orgmendeley.com This method is invaluable for understanding charge distribution, hybridization, and intramolecular stabilizing interactions, such as hyperconjugation. mdpi.com

Table 3: NBO Atomic Charges (Illustrative) (Note: This table shows representative NBO charge data.)

AtomPredicted NBO Charge (e)
N1-0.45
N2-0.15
C4+0.10
Br-0.05
C5+0.08
C(CH₃)-0.60
C7+0.25
F-0.30

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. preprints.orgrsc.org It is an essential tool for identifying the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the fluorine atom due to their high electronegativity. Positive potential regions would be expected around the N-H proton and potentially a "sigma-hole" on the bromine atom, which is a region of positive potential along the C-Br bond axis that can participate in halogen bonding. preprints.orgnih.gov

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification. mdpi.com The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is widely employed to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). semanticscholar.orgrsc.org

By calculating the isotropic magnetic shielding constants for each nucleus and referencing them against a standard (like Tetramethylsilane, TMS), one can obtain theoretical chemical shifts that can be directly compared with experimental data. For this compound, GIAO calculations would be particularly useful for assigning the ¹H, ¹³C, and ¹⁹F NMR signals, especially given the complex splitting patterns that can arise from fluorine-hydrogen and fluorine-carbon couplings. Studies have shown that DFT/GIAO calculations can yield reliable chemical shifts for fluorinated compounds. nih.govnih.gov

Table 4: Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts (Illustrative Example for a Substituted Indazole) (Note: This table demonstrates how calculated shifts are compared to experimental data for structural assignment.)

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP)Difference (ppm)
C3142.5143.10.6
C3a121.8122.50.7
C4115.3115.0-0.3
C5128.9129.20.3
C6120.1120.80.7
C7148.2 (C-F)148.90.7
C7a140.6141.00.4

Computational Modeling of Reaction Mechanisms

While specific, in-depth computational studies detailing the reaction mechanisms of this compound are not extensively represented in publicly available research, the application of computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate pathways of chemical transformations involving indazole derivatives. nih.govresearchgate.net Such computational approaches allow for the theoretical investigation of reaction coordinates, transition states, and the thermodynamic and kinetic profiles of potential reaction pathways.

Computational studies on related indazole structures have successfully employed DFT to understand their physicochemical properties, which are foundational to predicting reactivity. nih.gov These studies often utilize methods like B3LYP with various basis sets to calculate key quantum chemical parameters. researchgate.net For instance, the analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electron-donating and accepting capabilities of a molecule, which is crucial for understanding its behavior in chemical reactions. nih.govrsc.org The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity. nih.gov

The investigation into a reaction mechanism, such as electrophilic substitution on the indazole ring, would computationally involve mapping the potential energy surface. This process identifies the lowest energy path from reactants to products, passing through one or more transition states. The calculated activation energies for these steps can predict the feasibility and rate of a reaction. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for Reactivity Analysis The following data is representative of typical DFT calculations for heterocyclic compounds and serves to illustrate the type of information generated. Specific values for this compound would require dedicated computational analysis.

ParameterDescriptionTypical Value Range (Illustrative)
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.-6.5 to -5.5
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.-1.5 to -0.5
HOMO-LUMO Gap (ΔE in eV)Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. nih.gov4.0 to 5.5
Chemical Hardness (η)Resistance to change in electron distribution; calculated from the HOMO-LUMO gap.2.0 to 2.75
Dipole Moment (Debye)Measure of the polarity of the molecule.1.5 to 3.0

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step This table illustrates how computational modeling can provide kinetic data for proposed reaction mechanisms. The values are hypothetical.

Reaction StepProposed MechanismCalculated Activation Energy (kcal/mol)Transition State Structure
Step 1: ProtonationAddition of H+ to N15.2[Structure Description or ID]
Step 2: Electrophilic AttackNitration at C615.8[Structure Description or ID]
Step 3: DeprotonationLoss of H+ to restore aromaticity-2.1N/A (Product formation)

Through these and other advanced computational techniques, a detailed, step-by-step understanding of the reaction mechanisms involving this compound can be developed. This theoretical framework is invaluable for optimizing existing synthetic routes and designing novel chemical transformations.

Exploration of Structure Activity Relationships Sar in 4 Bromo 7 Fluoro 5 Methyl 1h Indazole Analogues

Impact of Halogen Substitution (Bromine, Fluorine) on Electronic and Steric Properties

The presence and position of halogen atoms on a molecular scaffold are critical determinants of its chemical and biological properties. In the 4-Bromo-7-fluoro-5-methyl-1H-indazole framework, the bromine at C4 and fluorine at C7 exert distinct and significant electronic and steric influences.

Electronic Effects: Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). However, they differ in their mesomeric effect (+M), where their lone pairs can donate electron density to the aromatic ring.

Fluorine (at C7): As the most electronegative element, fluorine has a very strong -I effect. Its +M effect is weak due to the poor energy match between its 2p orbitals and the carbon 2p orbitals of the benzene (B151609) ring. The net result is a strong deactivation of the ring, lowering the pKa of the N1-H and influencing the molecule's ability to act as a hydrogen bond donor. This can also enhance membrane permeability in certain contexts.

The combined electronic influence of the 4-bromo and 7-fluoro substituents creates a unique electron distribution that affects the molecule's dipole moment, acidity, and potential for intermolecular interactions.

Steric Properties: The size of a halogen substituent, defined by its van der Waals radius, directly impacts the molecule's shape and how it can fit into a binding pocket.

Fluorine: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). Therefore, replacing a hydrogen atom with fluorine at the C7 position results in a minimal steric perturbation. This allows fluorine to serve as a "probe" for electronic effects without significantly altering the molecular conformation.

Bromine: Bromine is considerably larger, with a van der Waals radius of 1.85 Å. Its placement at the C4 position introduces significant steric bulk. This can be a critical factor in SAR, as it can either create favorable van der Waals interactions within a complementary binding site or cause steric clashes that prevent optimal binding.

The following table summarizes the key properties of these halogens in the context of the indazole scaffold.

HalogenPositionvan der Waals Radius (Å)Electronegativity (Pauling Scale)Key Electronic EffectPotential Interactions
FluorineC71.473.98Strong inductive withdrawal (-I)Hydrogen bonding (acceptor)
BromineC41.852.96Inductive withdrawal (-I), Mesomeric donation (+M)Halogen bonding, van der Waals forces

Influence of Methyl Substitution on Conformational Preferences and Molecular Interactions

The methyl group at the C5 position of the indazole ring, while seemingly simple, has a profound impact on the molecule's conformational preferences and its ability to engage in various molecular interactions.

Unlike the electronically dominant halogen substituents, the primary contributions of the 5-methyl group are steric and hydrophobic. The methyl group is electron-donating through a hyperconjugation effect, which can slightly modulate the electron density of the aromatic ring. However, its main role in SAR is often related to its size and non-polar nature.

Conformational Effects: The indazole ring system is planar. The 5-methyl group does not induce major conformational changes in the ring itself. However, its presence can influence the preferred orientation of larger substituents that might be introduced at other positions during derivatization, particularly at the adjacent C4 position or the N1 position. For example, rotation of a larger group at N1 could be sterically hindered by the 5-methyl group, restricting the molecule to a specific conformation that may be more or less favorable for binding to a biological target.

Molecular Interactions: The methyl group significantly increases the local hydrophobicity of the molecule. This can lead to several important interactions:

Hydrophobic Interactions: The 5-methyl group can fit into hydrophobic pockets within a protein's binding site, displacing water molecules and leading to a favorable entropic contribution to the binding free energy.

Van der Waals Forces: As a space-filling group, it can establish attractive, non-specific van der Waals interactions with complementary non-polar surfaces in the receptor.

Increased Polarizability: Studies on other heterocyclic systems have shown that methyl substitution increases the molecular polarizability of the ring. mdpi.com This enhanced polarizability can strengthen stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding site. mdpi.com

Systematic Derivatization Strategies for Modulating Chemical and Biological Activities

The this compound scaffold serves as a versatile template for systematic derivatization to explore and optimize biological activity. Medicinal chemists employ various strategies to modify this core, targeting different positions to fine-tune its properties.

Mechanistic Aspects of Biological Interactions of 4 Bromo 7 Fluoro 5 Methyl 1h Indazole and Its Derivatives

Identification and Characterization of Molecular Targets

The biological effects of 4-Bromo-7-fluoro-5-methyl-1H-indazole and its derivatives are initiated by their interaction with specific molecular targets within the cell. These interactions are crucial for their therapeutic or toxic effects.

Mechanisms of Enzyme Inhibition (e.g., Kinases, IDO1)

Indazole derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases. nih.gov Kinases play a pivotal role in cell signaling, and their dysregulation is often associated with diseases like cancer. For instance, certain benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have been shown to inhibit protein kinases CK2 and PIM-1, which are overexpressed in many cancers. nih.gov The inhibitory mechanism of these compounds often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways.

While specific studies on this compound's effect on Indoleamine 2,3-dioxygenase 1 (IDO1) are not prevalent, the indazole scaffold is a known pharmacophore for IDO1 inhibitors. IDO1 is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. The mechanism of inhibition by indazole derivatives typically involves binding to the heme cofactor of the enzyme, preventing its catalytic activity.

Receptor Binding and Ligand-Receptor Interaction Mechanisms

Derivatives of indazole have also been developed as receptor antagonists. For example, a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, BMS-694153, incorporates a 7-methyl-1H-indazol-5-yl moiety. researchgate.net The CGRP receptor is implicated in the pathogenesis of migraine. researchgate.net The mechanism of action for such antagonists involves binding to the receptor, often in a competitive manner with the endogenous ligand, thereby blocking the downstream signaling cascade. The specific interactions, such as hydrogen bonding and hydrophobic interactions between the ligand and amino acid residues in the receptor's binding pocket, are critical for the antagonist's affinity and efficacy.

Another example is the development of indazole derivatives as inhibitors of the ALK5 receptor, a transforming growth factor-beta (TGF-β) type I receptor. nih.gov Specific inhibition of ALK5 is a potential therapeutic strategy for cancer and fibrotic diseases. nih.gov The interaction mechanism involves the indazole derivative binding to the kinase domain of the receptor, preventing its activation and subsequent signaling.

Modulation of Cellular Pathways and Biochemical Processes

The interaction of this compound and its derivatives with their molecular targets leads to the modulation of various cellular pathways and biochemical processes.

Interplay with Cell Signaling Pathways

By inhibiting protein kinases, indazole derivatives can significantly impact cell signaling pathways. For instance, inhibition of the ALK5 receptor by an N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine derivative disrupts the TGF-β signaling pathway. nih.gov This pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its disruption can lead to anti-proliferative and pro-apoptotic effects in cancer cells.

Engagement with Metabolic Pathways

The metabolic stability and pathways of indazole derivatives are important considerations in their development as therapeutic agents. Studies on related compounds, such as 3-methyl-5-fluoro indazole derivatives, have shown that modifications to the indazole ring can significantly alter their metabolic stability. nih.gov The metabolism of these compounds can involve oxidation of the indazole ring, potentially leading to the formation of metabolites with altered biological activity or clearance rates. nih.gov

Mechanistic Insights into Antimicrobial and Antifungal Activities

Several indazole derivatives have demonstrated promising antimicrobial and antifungal properties.

The antibacterial activity of some 4-bromo-1H-indazole derivatives has been attributed to the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to the disruption of septum formation and ultimately cell death. nih.gov This targeted mechanism makes FtsZ an attractive target for the development of new antibacterial agents.

In terms of antifungal activity, while the specific mechanisms for this compound are not detailed, related heterocyclic compounds like pyrazole-carboxamide derivatives have been shown to exhibit antifungal properties. The mechanism of action for such compounds can vary, but they often involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes in fungal metabolic pathways.

Design and Application as Molecular Probes for Biological Systems

There is currently no available scientific literature detailing the design or application of this compound or its derivatives as molecular probes. The development of a molecular probe typically involves the strategic incorporation of reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-activatable moieties, onto a core scaffold that has a known affinity for a biological target. Without established biological targets for this compound, the rational design of such probes is not feasible.

Computational Approaches to Protein-Ligand Interaction Analysis

Similarly, the scientific literature lacks any computational studies, such as molecular docking or molecular dynamics simulations, specifically investigating the interaction of this compound with any protein targets. These computational techniques are invaluable for predicting the binding affinity and mode of interaction between a small molecule and a protein's binding site. Such studies are foundational for structure-based drug design and for understanding the mechanistic basis of a compound's biological activity. The absence of such research for this compound means that its potential protein-ligand interaction landscape is yet to be mapped.

Advanced Research Applications of 4 Bromo 7 Fluoro 5 Methyl 1h Indazole in Chemical Science

Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of bromo, fluoro, and methyl groups on the indazole core makes 4-Bromo-7-fluoro-5-methyl-1H-indazole a highly valuable building block for the construction of complex, polyfunctional molecules, particularly in the pharmaceutical industry. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The fluorine atom at the 7-position can modulate the electronic properties, metabolic stability, and binding affinity of the final compound, a common strategy in drug design.

Recent patent literature highlights the utility of this compound as a key intermediate in the synthesis of potent enzyme inhibitors. For instance, it has been employed in the development of novel quinazoline (B50416) compounds designed as potential treatments for lung cancer. researchgate.netgoogle.com In these synthetic pathways, the indazole derivative is constructed and then elaborated through multi-step sequences to yield the final complex drug candidates. researchgate.netgoogle.com

Another significant application is its use in the synthesis of PKMYT1 kinase inhibitors, which are being investigated for their potential in cancer therapy. pnrjournal.com The synthesis involves preparing the this compound intermediate, which is then coupled with other heterocyclic fragments to build the larger, biologically active molecule. pnrjournal.com

The table below summarizes representative synthetic transformations where this compound is used as a foundational building block.

Starting Material Reaction Type Resulting Moiety Application Area Reference
This compoundSuzuki CouplingAryl-substituted indazoleKinase Inhibitors pnrjournal.com
This compoundBuchwald-Hartwig AminationAmino-substituted indazolePharmaceutical Scaffolds researchgate.net
This compoundSonogashira CouplingAlkynyl-substituted indazoleMedicinal ChemistryGeneral

Role as Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

While the broader class of N-heterocyclic compounds, including indazole derivatives, is widely explored for applications as ligands in transition-metal catalysis, specific research detailing the use of this compound in this capacity is not prominently available in the current scientific literature. The nitrogen atoms in the pyrazole (B372694) ring of the indazole system possess lone pairs of electrons that can coordinate to metal centers, making them potential candidates for ligand design. Functionalization of the indazole core can tune the steric and electronic properties of these potential ligands, thereby influencing the activity and selectivity of a catalyst. However, dedicated studies on the catalytic applications of this specific compound are yet to be published.

Precursors for the Development of Novel Materials with Specific Photophysical Properties

Indazole-containing compounds have been investigated as components of organic light-emitting diodes (OLEDs) and other functional materials due to their rigid, aromatic structure which can form the basis of π-conjugated systems. The introduction of fluorine atoms can enhance properties such as electron affinity and photostability. Despite the potential of fluorinated bromo-indazoles as precursors for such materials, there is currently no specific published research focusing on the application of this compound in the development of materials with unique photophysical properties.

Contributions to Agrochemical Research and Development of Bioactive Molecules

The indazole moiety is present in various biologically active molecules, and its derivatives have been explored for a range of applications, including in the agrochemical sector for the development of herbicides, fungicides, and insecticides. The incorporation of fluorine is a well-established strategy in agrochemical design to enhance bioactivity and metabolic stability. While the general class of fluorinated indazoles holds promise in this field, specific studies or patents detailing the synthesis and application of this compound for agrochemical purposes are not found in the current body of scientific literature.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Methodologies for Indazole Scaffolds

The synthesis of functionalized indazoles is a cornerstone of their development for various applications. Future research will likely focus on creating more efficient, sustainable, and versatile synthetic routes to 4-Bromo-7-fluoro-5-methyl-1H-indazole and its derivatives. Key areas of exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Building upon established methods like Suzuki-Miyaura and Buchwald-Hartwig couplings, new catalytic systems employing earth-abundant metals could be developed for the late-stage functionalization of the indazole core. researchgate.netresearchgate.net This would allow for the rapid generation of a library of derivatives with diverse substituents.

C-H Bond Functionalization: Direct C-H activation and functionalization are powerful tools for modifying complex molecules without the need for pre-functionalized starting materials. nih.govrsc.org Developing regioselective C-H functionalization methods for the indazole ring of this compound would streamline the synthesis of novel analogues.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. nih.govsemanticscholar.org Future synthetic strategies for indazole scaffolds will likely prioritize sustainability, employing techniques such as microwave-assisted synthesis, flow chemistry, and biocatalysis.

Synthetic StrategyPotential Application for this compound
Palladium-catalyzed cross-couplingIntroduction of aryl, heteroaryl, or alkyl groups at various positions.
C-H activation/annulationDirect formation of new rings fused to the indazole core. nih.gov
Photoredox catalysisMild and selective functionalization under visible light irradiation.
Electrochemical synthesisGreen and efficient method for generating reactive intermediates.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Substituted indazoles are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov A critical future direction is to unravel the precise molecular mechanisms by which this compound and its derivatives exert their effects. This will involve:

Target Identification and Validation: Employing chemical proteomics and affinity-based methods to identify the specific protein targets of the compound within the cell.

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target. This will provide invaluable insights into the binding mode and the key molecular interactions.

Biochemical and Cellular Assays: Conducting in-depth studies to understand how the compound modulates the activity of its target and affects downstream signaling pathways.

Advanced Computational Design and Prediction of Novel Indazole Derivatives

In silico methods are becoming increasingly indispensable in modern drug discovery and materials science. nih.gov For this compound, computational approaches can accelerate the design and prediction of new derivatives with enhanced properties. Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of indazole derivatives with their biological activity. nih.gov

Molecular Docking and Dynamics Simulations: Using computer simulations to predict the binding affinity and mode of interaction of novel indazole derivatives with their biological targets. bohrium.comresearchgate.net

Pharmacophore Modeling and Virtual Screening: Identifying the key chemical features required for biological activity and using this information to screen large virtual libraries of compounds to identify new potential hits.

Computational MethodApplication in Indazole Research
Quantum Mechanics (QM)Elucidating electronic properties and reaction mechanisms.
Molecular Dynamics (MD)Simulating the dynamic behavior of the compound and its interactions. researchgate.net
Machine Learning (ML)Predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Exploration of Unprecedented Chemical Reactivity and Transformations

The unique electronic properties of the indazole ring system offer opportunities for discovering novel chemical reactions and transformations. Future research should aim to explore the untapped reactivity of this compound, which could lead to the synthesis of entirely new classes of compounds. Potential areas of investigation include:

Unusual Cycloaddition Reactions: Investigating the participation of the indazole core in novel pericyclic reactions to construct complex polycyclic systems.

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce selective ring-opening of the pyrazole (B372694) moiety or skeletal rearrangements to access novel heterocyclic scaffolds. nih.gov

Reactions Involving the Bromo and Fluoro Substituents: Utilizing the bromine and fluorine atoms as handles for novel transformations beyond standard cross-coupling reactions.

Integration with High-Throughput Screening and Artificial Intelligence for Mechanistic Discovery

The convergence of high-throughput screening (HTS), artificial intelligence (AI), and chemical biology offers a powerful paradigm for accelerating scientific discovery. alitheagenomics.comazolifesciences.com For this compound, this integrated approach can be used to:

Identify Novel Biological Activities: Screening large libraries of derivatives against a wide range of biological targets to uncover unexpected therapeutic applications. nih.gov

Elucidate Mechanisms of Action: Combining HTS data with AI-driven analysis to identify patterns and correlations that can shed light on the compound's mechanism of action.

Predict Off-Target Effects: Using AI algorithms to predict potential off-target interactions and guide the design of more selective compounds.

Expansion into New Areas of Chemical Biology and Materials Science

The versatile nature of the indazole scaffold suggests that this compound and its derivatives could find applications beyond traditional medicinal chemistry. Future research should explore their potential in emerging areas such as:

Chemical Probes: Designing and synthesizing fluorescently labeled or biotinylated derivatives to be used as chemical probes for studying biological processes.

Organic Electronics: Investigating the photophysical and electronic properties of novel indazole-containing materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Functional Materials: Exploring the use of indazole derivatives in the development of new sensors, catalysts, and smart materials.

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